isepamicin sulfate
Overview
Description
Isepamicin sulfate is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Isepamicin sulfate exhibits a strong concentration-dependent bactericidal effect . It interacts with bacterial 30S ribosomal subunit through hydrogen bond and ionic interactions . This interaction inhibits bacterial protein synthesis, leading to the death of the bacteria .
Cellular Effects
This compound has bactericidal effects against strains producing type I 6′-acetyltransferase . These strains have developed resistance to other aminoglycoside antibiotics . The antibacterial spectrum of this compound includes Enterobacteriaceae and staphylococci . Anaerobes, Neisseriaceae, and streptococci are resistant .
Molecular Mechanism
The primary mechanism of action of this compound relates to the inhibition of bacterial protein synthesis . This is achieved by binding to the bacterial 30S ribosomal subunit through hydrogen bond and ionic interactions . This binding disrupts protein synthesis, leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
This compound exhibits a long post-antibiotic effect, lasting several hours . It also induces adaptive resistance . The disappearance of this compound from plasma follows a triexponential decline, with half-lives of 0.17, 2.12, and 34 hours for the alpha, beta, and gamma phases, respectively .
Dosage Effects in Animal Models
This compound is administered intravenously or intramuscularly at a dosage of 15 mg/kg once daily or 7.5 mg/kg twice daily . The clearance of this compound is reduced in neonates, and 7.5 mg/kg once daily is recommended in children <16 days old .
Metabolic Pathways
This compound is not metabolised and is eliminated solely via the renal route . The clearance of this compound is proportional to creatinine clearance .
Transport and Distribution
This compound is not bound to plasma proteins, and it distributes in extracellular fluids and into some cells (outer hair cells, kidney cortex) by active transport .
Subcellular Localization
This compound is mainly located in the extracellular fluids and some cells (outer hair cells, kidney cortex) by active transport
Preparation Methods
Synthetic Routes and Reaction Conditions: Isepamicin sulfate is synthesized from gentamicin B through a series of chemical reactions. The process involves the chelation reaction of gentamicin B with soluble inorganic salts . The preparation method for this compound powder for injection includes dissolving this compound in water for injection, followed by a series of purification and sterilization steps .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. One method includes treating a glass vessel with an aqueous solution of water-soluble sulfur oxide under heating conditions, followed by filling the vessel with a composition containing this compound and heat sterilizing it .
Chemical Reactions Analysis
Types of Reactions: Isepamicin sulfate undergoes various chemical reactions, including substitution and chelation reactions . It is stable under recommended temperatures and pressures .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include gentamicin B and soluble inorganic salts . The reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is the sulfate salt of isepamicin, which is used in various pharmaceutical formulations .
Scientific Research Applications
Isepamicin sulfate has a wide range of scientific research applications. It is used in pharmacokinetic studies to determine its concentration in plasma samples post-inhalation . It is also used in studies to evaluate its antibacterial activity against Gram-negative bacteria . Additionally, this compound is used in research to understand its effects on various enzymes and its potential therapeutic applications .
Mechanism of Action
Isepamicin sulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis . This mechanism of action is similar to other aminoglycoside antibiotics, but this compound has better activity against strains producing type I 6′-acetyltransferase . The compound is not metabolized and is eliminated solely via the renal route .
Comparison with Similar Compounds
Isepamicin sulfate is similar to other aminoglycoside antibiotics such as amikacin and gentamicin . it has better activity against certain resistant bacterial strains and is less toxic compared to other aminoglycosides . The unique structure of this compound, which includes a hydroxyaminopropionyl group, contributes to its enhanced antibacterial activity and reduced toxicity .
List of Similar Compounds:- Amikacin
- Gentamicin
- Tobramycin
- Kanamycin
Properties
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67814-76-0, 393574-17-9 | |
Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isepamicin monosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISEPAMICIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isepamicin sulfate exert its antibacterial effect?
A1: this compound binds to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This ultimately leads to bacterial cell death.
Q2: What makes this compound effective against bacteria resistant to other aminoglycosides?
A2: this compound possesses structural modifications that make it less susceptible to inactivation by some bacterial enzymes that confer resistance to other aminoglycosides. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention its structural similarity to other aminoglycosides. Further resources may be necessary to find this specific information.
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers primarily utilize chromatographic methods like HPLC coupled with techniques like evaporative light scattering detection (ELSD) or resonance light scattering (RLS) for this compound analysis. [, , ] This suggests spectroscopic data might be less commonly employed for this compound.
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is rapidly absorbed after intramuscular administration, reaching peak plasma concentrations within 0.10 to 0.21 hours. [] It is widely distributed in tissues, with particularly high concentrations found in the kidneys. []
Q6: How is this compound metabolized and excreted?
A6: this compound is primarily excreted unchanged in the urine. [] No active metabolites were detected in urine samples. []
Q7: Does the route of administration affect the pharmacokinetics of this compound?
A7: Studies in rabbits and dogs showed similar pharmacokinetic profiles following intramuscular, intravenous, and drip intravenous administration of this compound. [, ]
Q8: Does this compound accumulate in the body with repeated dosing?
A8: Yes, studies in rats demonstrated accumulation of this compound in tissues, particularly the kidneys, after multiple administrations. []
Q9: How is this compound eliminated in patients undergoing dialysis?
A9: Hemodialysis effectively removes this compound from the blood, while peritoneal dialysis shows minimal removal. []
Q10: What types of infections is this compound used to treat?
A10: this compound is effective in treating various bacterial infections, notably urinary tract infections [] and osteomyelitis. [, ]
Q11: How does the efficacy of this compound compare to other aminoglycosides?
A11: Research suggests this compound exhibits comparable efficacy to amikacin against various bacterial infections. []
Q12: Are there specific applications of this compound in drug delivery systems?
A12: Yes, this compound has been incorporated into porous apatite-wollastonite glass ceramic blocks for targeted delivery in treating osteomyelitis. [, , ] This system allows for sustained release of the antibiotic at the infection site.
Q13: What are the potential side effects of this compound?
A13: Like other aminoglycosides, this compound can cause ototoxicity and nephrotoxicity. [, ]
Q14: Are there specific genetic factors that might increase the risk of this compound-induced hearing loss?
A14: Yes, individuals with the mitochondrial 1555 A→G mutation may be more susceptible to this compound-induced hearing loss. []
Q15: How does the ototoxicity of this compound compare to other aminoglycosides?
A15: Studies in guinea pigs indicate that this compound might have lower ototoxicity compared to amikacin. [] Furthermore, once-daily dosing of this compound was associated with less ototoxicity compared to twice-daily dosing. [, ]
Q16: What are the known mechanisms of resistance to this compound?
A16: Resistance to this compound can arise from bacterial enzymes that modify and inactivate aminoglycosides. []
Q17: Is there cross-resistance between this compound and other antibiotics?
A17: Cross-resistance between this compound and other aminoglycosides is possible, although the structural modifications of this compound may confer some resistance to enzymes that inactivate other aminoglycosides. []
Q18: What analytical techniques are used to quantify this compound in biological samples?
A18: Several techniques are employed, including: * Microbiological assay (bioassay) [] * High-performance liquid chromatography (HPLC) coupled with various detection methods such as: * Evaporative light scattering detection (ELSD) [, ] * Resonance light scattering (RLS) [] * Enzyme immunoassay (EIA) []
Q19: Are there specific challenges in the analytical characterization of this compound and its related substances?
A19: Yes, identifying and quantifying related substances in this compound preparations can be challenging. Research has focused on developing and validating HPLC methods for this purpose. [, ]
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